molecular formula C12H19NO5 B11751210 Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

Cat. No.: B11751210
M. Wt: 257.28 g/mol
InChI Key: HZNSXHWBKZWPAT-IWSPIJDZSA-N
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Description

Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic organic compound featuring a 3-azabicyclo[3.2.1]octane core modified with an 8-oxa (oxygen) atom, a tert-butoxycarbonyl (Boc) protective group, and a carboxylic acid substituent. Its molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol (CAS: 1290627-57-4) . The Boc group serves to protect the secondary amine, enhancing stability during synthetic processes. This compound is typically used as an intermediate in pharmaceutical research, particularly in the development of protease inhibitors or other bioactive molecules requiring rigid bicyclic scaffolds .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(1R,5S,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)9(6-13)17-7/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1

InChI Key

HZNSXHWBKZWPAT-IWSPIJDZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]([C@@H](C1)O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C(C1)O2)C(=O)O

Origin of Product

United States

Preparation Methods

Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is critical for stabilizing the amine during subsequent reactions. A representative procedure involves:

  • Dissolving nortropinone hydrochloride in dichloromethane with triethylamine (3 equivalents).

  • Adding Boc anhydride (1.05 equivalents) dropwise at 0°C and stirring for 3 hours .

  • Purifying the product via silica gel chromatography (ethyl acetate/hexane = 1:5) to isolate tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate in 94.5% yield .

This method’s success hinges on maintaining low temperatures to minimize side reactions, a principle applicable to protecting the 3-aza group in the target compound.

Functionalization of the Ketone Group

The ketone at position 3 in N-Boc-nortropinone serves as a key site for further modification. One approach involves enol triflation to generate a reactive intermediate for cross-coupling:

  • Treating N-Boc-nortropinone with lithium bis(trimethylsilyl)amide (LDA) in tetrahydrofuran (THF) at -78°C to form the enolate.

  • Adding N-phenylbis(trifluoromethanesulfonimide) to introduce the triflate group, yielding tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate .

  • Isolating the product via column chromatography (10–35% ethyl acetate/hexane) with yields ranging from 78% to 92% .

StepReagents/ConditionsYield
Enolate formationLDA, THF, -78°C
TriflationN-phenylbis(trifluoromethanesulfonimide), THF78–92%

This triflate intermediate could undergo carbonylation or cyanide displacement to introduce a carboxylic acid precursor. For instance, palladium-catalyzed carbonylation with carbon monoxide and methanol would generate an ester, which could be hydrolyzed to the carboxylic acid under basic conditions.

Oxidation Strategies for Carboxylic Acid Formation

Direct oxidation of the ketone to a carboxylic acid is challenging but feasible via Baeyer-Villiger oxidation followed by hydrolysis. Alternatively, the triflate intermediate could participate in a Sonogashira coupling with a protected acetylene-carboxylic acid, followed by deprotection. However, these steps require validation through further experimentation.

Chirality Control and Stereochemical Considerations

The rel-(1r,5s,6r) configuration necessitates asymmetric synthesis or resolution techniques. For example:

  • Using chiral auxiliaries during cyclization to enforce the desired stereochemistry.

  • Enzymatic resolution of racemic intermediates, as demonstrated in the synthesis of related oxazolidine derivatives .

Purification and Characterization

Final purification often employs silica gel chromatography with gradients of ethyl acetate in hexane. For instance, tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate is purified using 10% ethyl acetate/hexane, yielding a colorless oil . Nuclear magnetic resonance (NMR) and mass spectrometry are critical for confirming structural integrity.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Rel-(1R,5S,6R)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound featuring an azabicyclic framework and an oxo group. The compound has a molecular weight of approximately 257.28 g/mol and the molecular formula C12H19NO5 . It includes a tert-butoxycarbonyl (Boc) protecting group, commonly used to protect amines and alcohols in organic synthesis.

Potential Applications

This compound has potential applications in various fields, and the versatility of its functional groups allows for modifications to enhance its applicability:

  • Pharmaceutical Research: This compound can be a building block in synthesizing pharmaceutical drugs.
  • Agrochemical Research: It can also be used in the creation of new agrochemicals.
  • Materials Science: The compound may be incorporated into novel materials.

Structural Similarity

Several compounds share structural similarities with this compound:

  • 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (Smaller bicyclic structure)
  • 8-Oxa-bicyclo[4.2.0]octane derivatives (Different bicyclic framework)
  • 4-Azabicyclo[2.2.2]octane derivatives (Contains nitrogen in a different position)

Mechanism of Action

The mechanism of action of (1R,5S,6R)-3-[(tert-butoxy)carbonyl]-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups and stereochemistry allow it to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and structurally related bicyclic derivatives:

Compound Name Bicyclic Core Substituents Molecular Weight (g/mol) Key Applications Stereochemistry Safety/Storage
Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid [3.2.1]octane Boc, carboxylic acid, 8-oxa 257.28 Pharmaceutical intermediate rel-(1R,5S,6R) Not specified; standard lab precautions
Rel-(1R,5S,6S)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid [3.2.1]octane Boc, carboxylic acid, 8-oxa 257.28 Similar to target compound rel-(1R,5S,6S) Not specified
rac-(1R,6S,8R)-3-(tert-butoxycarbonyl)-3-azabicyclo[4.2.0]octane-8-carboxylic acid [4.2.0]octane Boc, carboxylic acid 255.31 Intermediate in peptidomimetics rac-(1R,6S,8R) No safety data
rel-(1R,5S,6r)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid [3.1.0]hexane Boc, carboxylic acid 227.26 Synthetic building block rel-(1R,5S,6r) Store at 2–8°C, dry
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate [3.2.1]octane Ethyl ester, ketone 199.22 Precursor for heterocyclic syntheses Not specified No data

Key Findings from Comparative Analysis:

Structural Variations: The bicyclo[3.2.1]octane core in the target compound provides a larger, more rigid scaffold compared to smaller systems like bicyclo[3.1.0]hexane . Compounds with bicyclo[4.2.0]octane (e.g., CAS 2177266-42-9) exhibit expanded ring systems, which may influence binding affinity in drug-receptor interactions .

Stereochemical Impact :

  • The rel-(1R,5S,6R) configuration of the target compound distinguishes it from the rel-(1R,5S,6S) diastereomer (), which could lead to divergent pharmacological profiles due to spatial orientation differences .

Functional Group Roles :

  • The Boc group is a common protective strategy across these compounds, enhancing amine stability during synthesis. Its removal under acidic conditions is critical for generating active intermediates .
  • Carboxylic acid substituents (as in the target compound) enable further functionalization, such as amide coupling, whereas ester derivatives (e.g., ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) are more reactive toward nucleophiles .

Synthetic Utility :

  • The target compound’s synthesis likely follows routes similar to , where tert-butyl carbamates are introduced via nucleophilic substitution or reductive amination . Yields for such reactions typically range from 50–70%, depending on steric hindrance .

Safety and Handling :

  • While safety data for the target compound are unspecified, analogs like rel-(1R,5S,6r)-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid require storage at 2–8°C, suggesting sensitivity to moisture or thermal degradation .

Research Implications and Gaps

  • Pharmacological Potential: Bicyclo[3.2.1]octane derivatives are understudied compared to bicyclo[2.2.2] systems (e.g., ), which are prevalent in neuraminidase inhibitors. Further studies on the target compound’s bioactivity are warranted .
  • Data Limitations : Ecological and toxicological profiles for most compounds (e.g., ) remain uncharacterized, highlighting a need for comprehensive safety assessments .

Biological Activity

Rel-(1R,5S,6R)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic compound notable for its unique azabicyclic structure and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on current research findings.

  • Molecular Formula : C12H19NO5
  • Molecular Weight : Approximately 257.29 g/mol
  • CAS Number : 1290627-57-4

Synthesis Overview

The synthesis of this compound involves multiple steps starting from readily available precursors. Key reagents include:

  • Strong Bases : Sodium hydride
  • Solvents : Tetrahydrofuran (THF)
  • Protecting Groups : tert-butoxycarbonyl (Boc)

The synthetic pathway typically includes reactions such as Diels-Alder cycloadditions and nucleophilic substitutions under controlled conditions to ensure high purity and yield .

Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Bicyclic compounds can interfere with cancer cell proliferation through apoptosis induction.

Case Studies and Findings

  • Antimicrobial Effects :
    • A study demonstrated that related bicyclic compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays revealed that derivatives of the bicyclic structure induced cytotoxicity in human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Neuroprotective Effects :
    • Preliminary research suggests that the compound may possess neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructureBiological Activity
3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acidStructureAntimicrobial
8-Oxa-bicyclo[4.2.0]octane derivativesStructureAnticancer
4-Azabicyclo[2.2.2]octane derivativesStructureNeuroprotective

Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound. Specific areas of interest include:

  • Mechanistic Studies : Understanding the molecular pathways affected by this compound.
  • In Vivo Studies : Evaluating efficacy and safety in animal models.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing this bicyclic scaffold, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : The synthesis typically involves cyclization of linear precursors (e.g., amino acids or protected amines) under controlled conditions. For example, tert-butoxycarbonyl (Boc) protection is critical to preserve stereochemistry during ring closure. Catalysts like chiral auxiliaries or transition-metal complexes (e.g., Pd or Ru) enhance enantioselectivity .
  • Reaction Optimization : Temperature (-20°C to 80°C) and solvent polarity (e.g., THF vs. DCM) significantly affect reaction rates and stereoselectivity. High-dielectric solvents stabilize transition states, favoring specific diastereomers .

Q. How can researchers optimize purification methods to achieve high enantiomeric excess (ee) in the final product?

  • Chromatographic Techniques : Use chiral stationary phases (CSPs) in HPLC or SFC. For instance, polysaccharide-based columns (Chiralpak® AD-H) resolve enantiomers with >99% ee .
  • Crystallization Strategies : Diastereomeric salt formation with resolving agents (e.g., tartaric acid derivatives) improves ee. Solvent mixtures (ethanol/water) enhance crystal lattice discrimination .

Q. What spectroscopic techniques are most effective for confirming stereochemistry and functional group integrity?

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J5s,6rJ_{5s,6r}) verify bicyclic ring conformation. NOESY correlations confirm spatial proximity of protons in the rigid scaffold .
  • X-ray Crystallography : Absolute configuration determination via single-crystal diffraction resolves ambiguities in stereochemical assignments .

Advanced Research Questions

Q. How can computational chemistry be integrated into designing novel derivatives of this scaffold?

  • Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in functionalization (e.g., Boc deprotection or oxa-ring modifications) .
  • Docking Studies : Molecular dynamics simulations assess binding affinities of derivatives to biological targets (e.g., neurotransmitter receptors), guiding structural optimization .

Q. What strategies resolve contradictions in biological activity data across synthetic batches?

  • Batch Analysis : Compare HPLC purity profiles and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) to detect trace impurities affecting bioactivity .
  • Metabolic Stability Assays : Incubate compounds with liver microsomes to identify metabolites that may interfere with activity readouts .

Q. What challenges arise in scaling up enantioselective syntheses while maintaining stereochemical fidelity?

  • Catalyst Loading : Reduce precious metal catalyst use via flow chemistry (e.g., packed-bed reactors), ensuring consistent enantioselectivity at multi-gram scales .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, minimizing deviations in stereochemical outcomes .

Safety and Handling Considerations

  • PPE Requirements : Use nitrile gloves, face shields, and fume hoods to minimize exposure. Respiratory protection (P95 masks) is advised for aerosol-prone steps .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA from Boc deprotection) with NaHCO3_3 before disposal .

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